SERT Affinity: Imipramine vs. Desipramine vs. Clomipramine in a Common Assay System
In a standardized competitive binding assay using rat SERT and [3H]-citalopram, imipramine exhibits a Ki of 17.5 nM, which represents intermediate SERT affinity between the high-potency clomipramine (Ki = 0.97 nM) and the low-potency desipramine (Ki = 217 nM) [1]. This 12.4-fold difference in affinity between imipramine and desipramine at the same target, measured under identical assay conditions, defines the quantitative SERT binding gap between a tertiary amine TCA and its secondary amine metabolite.
| Evidence Dimension | Binding affinity at rat serotonin transporter (rSERT) |
|---|---|
| Target Compound Data | Ki = 17.5 nM (pIC50 = 7.63 ± 0.04) |
| Comparator Or Baseline | Clomipramine: Ki = 0.97 nM (pIC50 = 8.88 ± 0.07); Desipramine: Ki = 217 nM (pIC50 = 6.53 ± 0.06) |
| Quantified Difference | Imipramine has 18-fold lower affinity than clomipramine and 12.4-fold higher affinity than desipramine at rSERT |
| Conditions | [3H]-citalopram displacement assay at rSERT; n ≥ 8 independent experiments; Cheng-Prusoff conversion |
Why This Matters
For in vitro studies requiring defined SERT inhibition magnitude, this 12.4-fold difference determines whether desipramine can serve as an adequate negative control or whether clomipramine is required for maximal SERT blockade.
- [1] Rau KS, Birdsall E, Volz TJ, et al. Table 2: Equilibrium affinity constants (pIC50 ± SEM) and corresponding binding affinities (Ki). PLoS One. 2016;11(2):e0148608. View Source
